Gossypin

Content Navigation

- 1. General Information

- 2. Gossypin (CAS 652-78-8): A Highly Soluble Flavonoid Glycoside for Advanced Antioxidant and Kinase Inhibition Applications

- 3. Why Generic Flavonoid Substitution Fails in Procurement and Formulation

- 4. Quantitative Evidence Guide: Differentiating Gossypin in Material Selection

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

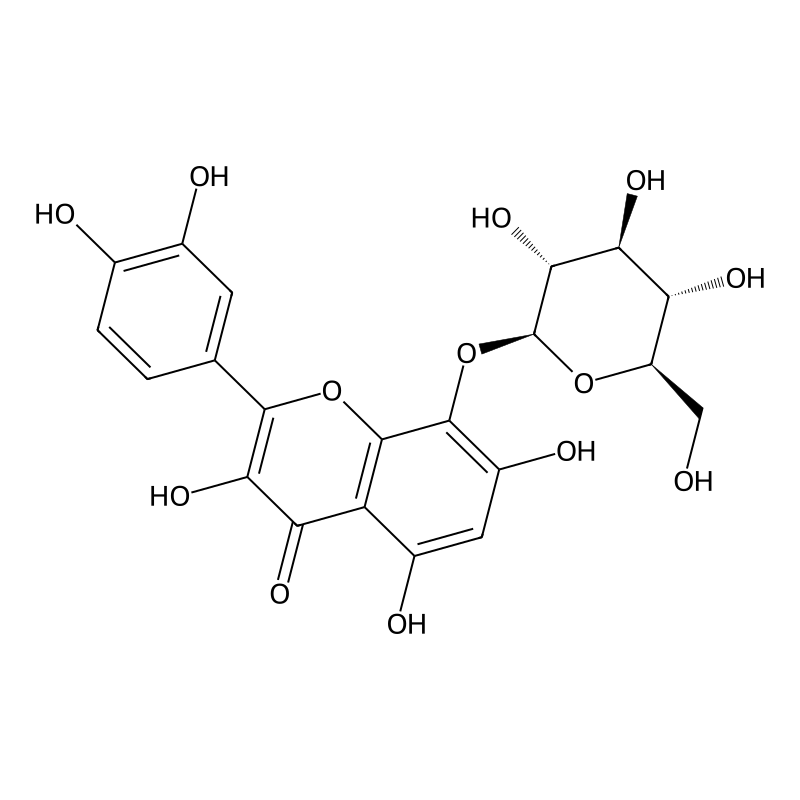

Gossypin (CAS 652-78-8), chemically identified as gossypetin-8-O-glucoside, is a naturally occurring hexahydroxyflavone glycoside recognized for its potent antioxidant, anti-inflammatory, and targeted kinase inhibitory properties. From a procurement perspective, gossypin bridges the gap between the high polyphenolic reactivity of traditional flavones and the practical processability required for aqueous formulations. By incorporating an 8-O-glucoside moiety, it overcomes the severe lipophilicity typical of aglycones, enabling seamless integration into hydrophilic biological assays, food emulsions, and liquid formulations. Furthermore, its established baseline utility as a specific inhibitor of Aurora B kinase, RSK2, and the NF-κB pathway makes it a highly quantifiable reference standard and active pharmaceutical ingredient (API) precursor for targeted oncology and cytoprotection research .

Research Fit

Substituting gossypin with its aglycone counterpart (gossypetin) or ubiquitous in-class benchmarks like quercetin frequently leads to formulation failures and diminished in vivo efficacy. While gossypetin shares the hexahydroxylated core, its lack of the 8-O-glucoside group renders it highly lipophilic, causing rapid precipitation in aqueous buffers, food emulsions, and hydrophilic delivery systems [1]. Conversely, while quercetin is highly accessible and structurally similar, it lacks gossypin's specific targeted kinase binding profile and demonstrates a quantitatively lower protection index (4.7-fold vs 6.7-fold) under severe chemical oxidative stress [2]. Buyers selecting generic flavonoids to reduce costs will compromise both the aqueous processability and the precise therapeutic index required for advanced cytoprotectant and targeted oncology applications.

Substitution Risk

References

- [1] Spiegel, M., & Kowalczyk, A. (2025). Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin. J Phys Chem B.

- [2] Gautam, A., et al. (2007). Comparative evaluation of some flavonoids and tocopherol acetate against the systemic toxicity induced by sulphur mustard. Indian J Pharmacol.

Glycoside-Driven Aqueous Solubility for Hydrophilic Formulations

The presence of an 8-O-glucoside moiety fundamentally alters the physical processability of gossypin compared to its aglycone, gossypetin. While gossypetin is highly lipophilic and challenging to formulate in water-rich environments, gossypin demonstrates enhanced solubility in aqueous systems and polar organic solvents, achieving up to 25-30 mg/mL in DMF/DMSO and maintaining stability in aqueous buffers like DMF:PBS at 0.3 mg/mL. This structural modification allows gossypin to maintain its antioxidant activity in hydrophilic environments, such as food emulsions and aqueous delivery systems, where the aglycone would precipitate or lose uniform distribution [1].

| Evidence Dimension | Aqueous processability and solvent solubility |

| Target Compound Data | Gossypin (Soluble in aqueous buffers; 25-30 mg/mL in polar organics) |

| Comparator Or Baseline | Gossypetin (Highly lipophilic, poor aqueous solubility) |

| Quantified Difference | Significant enhancement in hydrophilic matrix compatibility and aqueous assay stability |

| Conditions | Aqueous buffer systems and food emulsion models |

Enables the formulation of high-concentration antioxidant solutions in aqueous or emulsion-based systems without precipitation.

Superior In Vivo Cytoprotection Compared to Benchmark Quercetin

In comparative in vivo models of severe oxidative stress and systemic chemical toxicity (sulfur mustard exposure), gossypin significantly outperforms the common flavonoid benchmark, quercetin. Gossypin achieved a 6.7-fold protection index against lethality, whereas quercetin provided only a 4.7-fold protection index, and standard tocopherol acetate (Vitamin E) failed to provide meaningful protection (0.7-fold). Furthermore, gossypin specifically preserved critical oxidative stress enzymes, such as glutathione peroxidase, demonstrating a higher capacity to mitigate systemic tissue damage [1].

| Evidence Dimension | In vivo protection index against chemical lethality |

| Target Compound Data | Gossypin (6.7-fold protection index) |

| Comparator Or Baseline | Quercetin (4.7-fold protection index); Tocopherol acetate (0.7-fold) |

| Quantified Difference | 42.5% higher protection index than quercetin |

| Conditions | In vivo murine model of systemic sulfur mustard toxicity |

Justifies the procurement of gossypin over cheaper quercetin for advanced cytoprotectant, radioprotectant, and antidote research.

Targeted Kinase Inhibition Profile for Oncology Research

Beyond generic free-radical scavenging, gossypin functions as a specific targeted kinase inhibitor, providing a distinct mechanism of action for oncology applications. In cell-free assays using human enzymes, gossypin inhibits Aurora B kinase with an IC50 of 11.07 µM, and also inhibits Aurora A kinase and p90 ribosomal S6 kinase 2 (RSK2) at 20 µM. This specific binding profile induces cell cycle arrest at the G2/M phase and triggers apoptosis in gastric cancer cell lines, distinguishing its utility from non-specific polyphenols that lack defined kinase affinity .

| Evidence Dimension | Kinase inhibition (IC50) |

| Target Compound Data | Gossypin (Aurora B Kinase IC50 = 11.07 µM; RSK2 IC50 = 20 µM) |

| Comparator Or Baseline | Generic antioxidant flavonoids (Lack specific Aurora B/RSK2 targeting) |

| Quantified Difference | Targeted micromolar affinity for specific mitotic and ribosomal kinases |

| Conditions | Cell-free human enzyme assays and gastric cancer cell models |

Provides a defined mechanism of action for researchers screening for novel anti-cancer therapeutics targeting the Aurora kinase family.

Robust Reducing Power via Single-Electron Transfer

While the 8-O-glucoside substitution in gossypin sterically hinders direct hydrogen atom donation slightly compared to its aglycone, gossypin retains a highly robust reducing power. It demonstrates a Trolox Equivalent Antioxidant Capacity (TEAC) of 126.28 mM/g for reducing power, allowing it to effectively participate in single-electron transfer mechanisms. This makes it highly effective for neutralizing reactive oxygen species in environments where its superior solubility gives it a kinetic advantage over the aglycone, and it outperforms related glucuronide derivatives like hibifolin (TEAC = 94.67 mM/g) [1].

| Evidence Dimension | Reducing power (TEAC) |

| Target Compound Data | Gossypin (TEAC = 126.28 mM/g) |

| Comparator Or Baseline | Hibifolin (TEAC = 94.67 mM/g) |

| Quantified Difference | 33.3% higher reducing power than related glucuronide hibifolin |

| Conditions | Ferric reducing antioxidant power (FRAP) / TEAC assays |

Ensures that the compound maintains high antioxidant efficacy via electron donation even when formulated in complex, water-rich matrices.

Aqueous Antioxidant Formulations (Food, Beverage, and Cosmetics)

Leveraging its 8-O-glucoside-driven solubility and robust TEAC reducing power, gossypin provides a structurally stable antioxidant for formulating hydrophilic emulsions, where lipophilic aglycones like gossypetin precipitate [1].

Cytoprotectant and Antidote Development

Utilizing its 6.7-fold protection index against systemic chemical toxicity, gossypin serves as a quantitatively validated active ingredient for developing countermeasures against severe oxidative stress, outperforming standard quercetin and Vitamin E [2].

Targeted Oncology Drug Discovery

Acting as a lead compound or reference standard in high-throughput screening assays targeting Aurora B kinase and RSK2, particularly in gastric cancer and melanoma models where specific cell cycle arrest is required .

NF-κB Pathway Modulation and Osteoclastogenesis Studies

Serving as a highly soluble, potent inhibitor of RANKL-induced osteoclastogenesis and inflammatory cytokine production in cellular assays, providing more reliable dosing in aqueous media than non-glycosylated analogs .

Application Fit Matrix

References

- [1] Spiegel, M., & Kowalczyk, A. (2025). Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin. J Phys Chem B.

- [2] Gautam, A., et al. (2007). Comparative evaluation of some flavonoids and tocopherol acetate against the systemic toxicity induced by sulphur mustard. Indian J Pharmacol.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types